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Abstract: 3-(Benzylamino)oxolane-3-carboxylic acid is a substituted amino acid analog with

potential applications in medicinal chemistry and drug development as a constrained proline

mimic. Comprehensive structural elucidation is paramount for its effective use, yet a

consolidated public repository of its spectral data is not readily available. This guide provides a

predictive but robust analysis of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR),

Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) data for this

compound. By synthesizing data from analogous structures and foundational spectroscopic

principles, this document serves as an authoritative reference for the characterization of this

molecule and similar chemical entities. Each section includes a discussion of the underlying

theory, a detailed experimental protocol for data acquisition, and an in-depth, predictive

interpretation of the spectral features.

Molecular Structure and Spectroscopic Overview
3-(Benzylamino)oxolane-3-carboxylic acid possesses a unique combination of functional

groups: a secondary amine, a carboxylic acid, a tetrahydrofuran (oxolane) ring, and a benzyl

group. This distinct architecture gives rise to a characteristic spectroscopic fingerprint. The

analysis herein is based on the zwitterionic form, which is expected to be the predominant

species under physiological and common analytical conditions.
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Molecular Structure Diagram
Caption: Structure of 3-(Benzylamino)oxolane-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing

detailed information about the chemical environment, connectivity, and stereochemistry of

atomic nuclei.

¹H NMR Spectroscopy: A Predictive Analysis
Theoretical Principles: Proton (¹H) NMR spectroscopy measures the resonance of hydrogen

nuclei in a magnetic field. The chemical shift (δ) of a proton is influenced by the local electronic

environment, providing insight into its functional group and position. Integration of the signal

corresponds to the number of protons, and spin-spin coupling (splitting) reveals the number of

neighboring protons.

Predicted Spectrum: Based on known chemical shift ranges for similar functional groups, the

following ¹H NMR spectrum is predicted in a solvent like D₂O to allow for exchange of the

acidic and amine protons.[1][2][3]
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Predicted δ
(ppm)

Multiplicity Integration Assignment Rationale

~ 7.4 - 7.5 Multiplet 5H Ar-H (Phenyl)

Protons on the

monosubstituted

benzene ring

typically appear

in this region.

The multiplet

arises from

complex coupling

between ortho,

meta, and para

protons.[1]

~ 4.3 Singlet 2H Ph-CH₂-N

The benzylic

protons are

deshielded by

the adjacent

nitrogen and

phenyl ring. In an

achiral

environment,

they would

appear as a

singlet.[4]

~ 3.8 - 4.1 Multiplet 4H
-O-CH₂- & -C-

CH₂-O

Protons on the

oxolane ring

adjacent to the

oxygen atom (C2

and C5) are

highly deshielded

and expected to

appear in this

range.

~ 2.2 - 2.5 Multiplet 2H -C-CH₂-C- (C4) Protons on the

C4 position of
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the oxolane ring

are further from

the

electronegative

oxygen and thus

appear more

upfield.

Note: The amine (N-H) and carboxylic acid (O-H) protons are typically broad and may not be

observed, or their positions can vary significantly depending on the solvent, concentration, and

temperature. In D₂O, they would be exchanged for deuterium and disappear from the

spectrum.

¹³C NMR Spectroscopy: A Predictive Analysis
Theoretical Principles: Carbon-13 (¹³C) NMR provides information on the carbon framework of

a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicative of

its hybridization and electronic environment.

Predicted Spectrum: The predicted ¹³C NMR spectrum is as follows, based on data for

tetrahydrofuran and N-benzyl compounds.[5][6][7][8][9]
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Predicted δ (ppm) Assignment Rationale

~ 175 - 180 C=O (Carboxyl)

The carbonyl carbon of a

carboxylic acid is highly

deshielded and appears

significantly downfield.

~ 135 - 140 Ar-C (ipso)

The quaternary carbon of the

phenyl ring attached to the

methylene group.

~ 128 - 130 Ar-CH (o, m, p)

The protonated aromatic

carbons typically resonate in

this region. Overlapping

signals are expected.

~ 70 - 75 α-C (C3)

The quaternary carbon at the

3-position is substituted with

an amine, a carboxyl group,

and is part of the oxolane ring,

leading to a downfield shift.

~ 68 - 72 -O-CH₂- (C2, C5)

The carbons of the

tetrahydrofuran ring adjacent

to the oxygen atom are

deshielded and appear in this

characteristic ether region.[5]

[8]

~ 50 - 55 Ph-CH₂-N

The benzylic carbon is

deshielded by both the phenyl

ring and the nitrogen atom.

~ 35 - 40 -C-CH₂-C- (C4)

The C4 carbon of the oxolane

ring is the most shielded

aliphatic carbon in the

structure.

Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Weigh 5-10 mg of 3-(benzylamino)oxolane-3-carboxylic acid and

dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-

d₆) in a clean vial.[10][11][12]

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

Ensure the sample height is optimal for the spectrometer, typically around 4 cm.[10][13]

Instrumentation: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and

shim the magnetic field to achieve maximum homogeneity and resolution.

Acquisition:

¹H NMR: Acquire a standard one-dimensional proton spectrum using a sufficient number

of scans to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be

required due to the low natural abundance of ¹³C.

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the chemical shift scale using

the residual solvent peak as a secondary reference.

Infrared (IR) Spectroscopy
Theoretical Principles: IR spectroscopy measures the vibrations of molecular bonds. Specific

functional groups absorb infrared radiation at characteristic frequencies (wavenumbers, cm⁻¹),

making it a powerful tool for functional group identification.

Predicted Spectrum: For the zwitterionic form of 3-(benzylamino)oxolane-3-carboxylic acid,

the following key absorption bands are predicted.[14][15][16][17][18]
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Predicted Wavenumber
(cm⁻¹)

Vibration Type Functional Group

~ 3000 - 2500 (broad) N⁺-H stretch Ammonium (R₂NH₂⁺)

~ 3030 C-H stretch (sp²) Aromatic

~ 2960 - 2850 C-H stretch (sp³) Aliphatic (CH₂)

~ 1630 - 1550 (strong) C=O asymmetric stretch Carboxylate (COO⁻)

~ 1400 (strong) C=O symmetric stretch Carboxylate (COO⁻)

~ 1600, 1450 C=C ring stretches Aromatic

~ 1100 (strong) C-O-C stretch Ether (oxolane ring)

~ 740, 700 (strong) C-H out-of-plane bend Monosubstituted benzene

Experimental Protocol: Attenuated Total Reflectance
(ATR) FTIR

Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[19] Record a

background spectrum to subtract atmospheric and instrumental interferences.[20]

Sample Application: Place a small amount of the solid 3-(benzylamino)oxolane-3-
carboxylic acid powder directly onto the ATR crystal.[21]

Pressure Application: Use the instrument's pressure arm to apply firm and even contact

between the sample and the crystal surface.[20]

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to

improve the signal-to-noise ratio.

Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal

surface with a suitable solvent (e.g., isopropanol) and a soft tissue.[21]

High-Resolution Mass Spectrometry (HRMS)
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Theoretical Principles: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile

molecules like amino acids, generating protonated molecular ions [M+H]⁺ in positive ion mode.

[22][23][24] High-resolution analyzers, such as Orbitrap or Time-of-Flight (TOF), can measure

m/z with high precision (typically < 5 ppm), allowing for the unambiguous determination of the

elemental formula.[25][26][27][28][29]

Predicted Data: The molecular formula of 3-(benzylamino)oxolane-3-carboxylic acid is

C₁₂H₁₅NO₃. Its monoisotopic mass is 221.1052 Da.[30]

Ion Species Predicted Exact m/z

[M+H]⁺ 222.1125

[M+Na]⁺ 244.0944

[M-H]⁻ 220.0979

Predicted values are based on PubChem data for the compound.[31]

Predicted Fragmentation Pathways
Upon collisional activation in the mass spectrometer (MS/MS), the [M+H]⁺ ion is expected to

fragment via characteristic pathways. The most favorable fragmentation is often the loss of

stable neutral molecules or the formation of stable carbocations.[32][33][34]

Formation of Tropylium Ion: A hallmark of benzyl-containing compounds is the cleavage of

the benzylic C-N bond to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91.[35] This

is often the base peak in the spectrum.

Loss of Formic Acid: Neutral loss of HCOOH (46.0055 Da) from the parent ion, resulting in a

fragment at m/z 176.1070.

Decarboxylation: Loss of CO₂ (43.9898 Da) from the parent ion, leading to a fragment at m/z

178.1227.

Predicted Fragmentation Diagram
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Collision-Induced Dissociation

[M+H]⁺
m/z = 222.1125

Tropylium Ion
[C₇H₇]⁺

m/z = 91.0542

 - C₅H₈NO₂•

[M+H - HCOOH]⁺
m/z = 176.1070

 - HCOOH

[M+H - CO₂]⁺
m/z = 178.1227

 - CO₂

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Experimental Protocol: ESI-HRMS
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µM) in a suitable

solvent system, typically a mixture of water and an organic solvent (e.g., 50:50

acetonitrile:water) with a small amount of acid (e.g., 0.1% formic acid) to promote

protonation.[36]

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at

a low flow rate (e.g., 5-10 µL/min).

Ion Source Parameters: Optimize ESI source parameters, including capillary voltage,

nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and

robust ion signal.

Mass Analyzer Settings:

Full Scan MS: Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500)

with high resolution (>60,000 FWHM) to obtain the accurate mass of the [M+H]⁺ ion.

MS/MS: Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 222.11) as the

precursor and applying collision energy (e.g., 10-30 eV) to induce fragmentation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1374026?utm_src=pdf-body-img
https://chem.libretexts.org/Courses/BethuneCookman_University/BCU%3A_CH-346_Instrumental_Analysis/BCU%3A_CH_346_Lab_Manual/Lab_7%3A_Electrospray_Mass_Spectrometry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1374026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Determine the elemental composition of the parent ion and its fragments

using software that compares the measured accurate masses to theoretical values within a

specified mass tolerance (e.g., < 5 ppm).

Conclusion
This guide presents a comprehensive, predictive analysis of the key spectroscopic and

spectrometric data for 3-(benzylamino)oxolane-3-carboxylic acid. The predicted ¹H and ¹³C

NMR chemical shifts, characteristic IR absorption bands, and high-resolution mass-to-charge

ratios and fragmentation patterns provide a robust framework for the structural confirmation of

this compound. The detailed, field-proven protocols included for each analytical technique offer

a practical guide for researchers to acquire high-quality data. By integrating theoretical

principles with predictive data analysis, this document serves as an essential resource for

scientists engaged in the synthesis, characterization, and application of novel small molecules

in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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